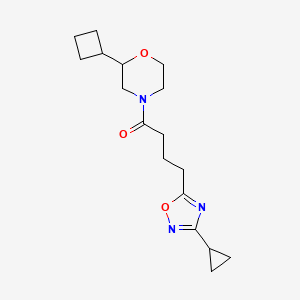![molecular formula C13H15N3O3S2 B7419379 3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide](/img/structure/B7419379.png)
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an ethenesulfonyl group, a thiophene ring, and a pyrazole moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the thiophene ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane.
Attachment of the ethenesulfonyl group: This step involves the reaction of the intermediate compound with ethenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethenesulfonyl group can be reduced to an ethylsulfonyl group.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Ethylsulfonyl derivatives.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(ethenesulfonyl)-2-methyl-propionamide
- 3-aminoethylthiophene hydrochloride
- 1-methyl-3-phenylisoquinoline derivatives
Uniqueness
3-(ethenesulfonyl)-N-[1-methyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl]propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethenesulfonyl group, thiophene ring, and pyrazole moiety makes it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
3-ethenylsulfonyl-N-(2-methyl-5-thiophen-3-ylpyrazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S2/c1-3-21(18,19)7-5-13(17)14-12-8-11(15-16(12)2)10-4-6-20-9-10/h3-4,6,8-9H,1,5,7H2,2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNEZQINRQHVZSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CSC=C2)NC(=O)CCS(=O)(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(7-methyl-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B7419298.png)

![N-{4-[(4-oxoazetidin-2-yl)oxy]phenyl}oxane-3-carboxamide](/img/structure/B7419321.png)
![N-[(1R,2R)-2-ethylcyclopropyl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7419324.png)
![tert-butyl (2R)-2-[(1-cyclobutylpiperidin-4-yl)carbamoyl]azetidine-1-carboxylate](/img/structure/B7419328.png)


![6-[3-(2-Ethylimidazol-1-yl)piperidin-1-yl]-5-methoxypyrimidin-4-amine](/img/structure/B7419365.png)
![3-[2-(4-Bromophenyl)pyrrolidin-1-yl]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7419367.png)
![2-[3-[(2-Methyl-2-phenylpropanoyl)amino]-1,2,4-triazol-1-yl]acetic acid](/img/structure/B7419373.png)
![(1R,2R)-2-[[1-[(2-chlorophenyl)methyl]imidazol-2-yl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7419377.png)
![3-cyano-N-(1,3-dimethyl-4,5,6,7-tetrahydropyrazolo[3,4-b]pyridin-5-yl)benzenesulfonamide](/img/structure/B7419380.png)
![4-methylpentan-2-yl N-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B7419396.png)
![[4-[(3,4-Dimethylphenyl)methylamino]-2-(hydroxymethyl)phenyl]methanol](/img/structure/B7419402.png)
